2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide
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Overview
Description
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide core substituted with a chloro group, an ethyl group, and a morpholin-4-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, ethylamine, and morpholine.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoyl chloride with ethylamine to form 2-chloro-N-ethylbenzamide.
Sulfonylation: The intermediate 2-chloro-N-ethylbenzamide is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide: Similar structure but with a nitro group instead of a sulfonyl group.
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide: A closely related compound with slight variations in the substituents.
Uniqueness
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholin-4-ylsulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKUSXNXSHKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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